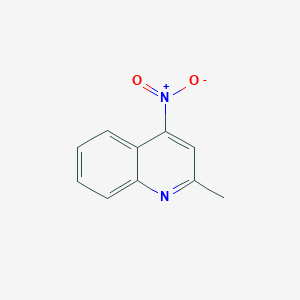

2-Methyl-4-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPADYBIJEXXKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499775 | |

| Record name | 2-Methyl-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28673-36-1 | |

| Record name | 2-Methyl-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Nitroquinoline and Its Derivatives

Classical Nitration Approaches

The introduction of a nitro group onto a quinoline (B57606) scaffold is a primary method for the synthesis of nitroquinolines. This is typically achieved through electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

Electrophilic Aromatic Substitution for Nitro Group Introduction

The quinoline ring system is a fused heterocycle, consisting of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net Electrophilic substitution reactions, such as nitration, preferentially occur on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netsmolecule.com The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, deactivating its own ring towards electrophilic attack. smolecule.com

Under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), quinoline itself is nitrated primarily at the 5- and 8-positions of the benzene ring, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.netuop.edu.pkstackexchange.com The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. smolecule.com The actual species undergoing nitration is often the N-protonated quinolinium ion, which further deactivates the molecule and makes the reaction conditions more vigorous than those required for benzene or naphthalene. stackexchange.com

Nitration of Methylquinoline Precursors

The synthesis of 2-Methyl-4-nitroquinoline specifically involves the nitration of a 2-methylquinoline (B7769805) precursor. The presence and position of substituents on the quinoline ring significantly influence the regioselectivity of subsequent electrophilic substitutions.

In the case of 2-methylquinoline, the methyl group at the C-2 position exerts a powerful directing effect. As an electron-donating group, it activates the quinoline ring, but most importantly, it strongly directs the incoming electrophile to the C-4 position. smolecule.com This is due to the combined electronic influences of the methyl group and the quinoline nitrogen, which stabilize the carbocation intermediate (a Wheland intermediate) formed during the attack at the 4-position. smolecule.com Consequently, the nitration of 2-methylquinoline shows high selectivity, producing this compound as the main product. smolecule.com Yields for this reaction can range from 60% to 85%, depending on the specific reaction conditions employed. smolecule.com

Some synthetic routes for nitroquinoline derivatives involve direct nitration of substituted 2-methylquinolines at elevated temperatures (e.g., >70°C) over extended periods, which can still result in high yields of the desired nitro-substituted product. nih.gov

Cyclization Reactions in Quinoline Scaffold Construction

Before nitration can occur, the 2-methylquinoline scaffold must be synthesized. Several classical named reactions are employed for the construction of the quinoline ring system from acyclic precursors.

Doebner-Miller Reaction and Variants

The Doebner-Miller reaction is a widely used method for synthesizing quinolines. iipseries.org It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and often an oxidizing agent. uop.edu.pkiipseries.org

To synthesize the 2-methylquinoline precursor, aniline is reacted with crotonaldehyde (B89634). thieme-connect.comscispace.comresearchgate.net The reaction mechanism is complex but is thought to involve the 1,4-addition of aniline to the unsaturated aldehyde, followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. uop.edu.pk While effective for certain substrates like crotonaldehyde reacting with aniline, the reaction can be limited and produce complex mixtures with other substituted α,β-unsaturated aldehydes. thieme-connect.comscispace.comusc.edu.au Nanoparticle catalysts, such as silica-functionalized magnetite, have been explored to improve yields and reaction times in Doebner-Miller type syntheses, for instance, in the production of 2-methyl-6-nitroquinoline (B57331) from 4-nitroaniline (B120555) and crotonaldehyde. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Aniline | Crotonaldehyde | Hydrochloric Acid | 2-Methylquinoline | thieme-connect.comresearchgate.net |

| Aniline | Acrolein | Sulfuric Acid, Nitrobenzene (B124822) | Quinoline (Skraup variant) | uop.edu.pk |

| 4-Nitroaniline | Crotonaldehyde | HCl, Fe3O4@SiO2 catalyst | 2-Methyl-6-nitroquinoline | nih.gov |

Combes Synthesis and Modifications

The Combes synthesis provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The reaction involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. iipseries.orgwikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the quinoline product. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Aniline | β-Diketone | Sulfuric Acid (H₂SO₄) | Schiff Base | 2,4-Disubstituted Quinoline | iipseries.orgwikipedia.org |

Friedlander Synthesis Approaches

The Friedlander synthesis is another fundamental method for constructing quinoline rings. iipseries.org It is defined as the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a component with the structure Z-CH₂-C(=O)-R, where Z is an electron-withdrawing group). rsc.orgresearchgate.net The reaction can be catalyzed by either acids or bases. rsc.orgresearchgate.net

For the synthesis of 2-methylquinoline derivatives, an o-aminoaryl ketone can be reacted with a ketone like acetone. iucr.org For example, reacting 2-aminoaryl ketones with α-methylene ketones under solvent-free conditions with a suitable catalyst can produce polysubstituted quinolines. rsc.orgresearchgate.net This approach is considered one of the most effective and prominent protocols for quinoline synthesis. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst Type | Product Type | Reference |

|---|---|---|---|---|

| o-Aminobenzaldehyde | Acetaldehyde (B116499) | Base (e.g., NaOH) | Quinoline | uop.edu.pkresearchgate.net |

| o-Aminoaryl Ketone | Compound with α-methylene group | Acid or Base | Substituted Quinoline | rsc.orgresearchgate.net |

| (2-Aminophenyl)chalcones | Acetone | Not specified | 2-Methyl-4-styrylquinolines | iucr.org |

Pfitzinger-Borsche Reaction Adaptations

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgrsc.org The general mechanism commences with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize a derivative of this compound using this methodology, a nitro-substituted isatin would be the required starting material, reacting with a methyl ketone like acetone. The nitro group on the isatin ring would be carried through the reaction sequence to the final quinoline product. While this provides a theoretical pathway, specific examples for the direct synthesis of this compound are not prevalent in recent literature, which often focuses on more modern, high-yield techniques. However, the Pfitzinger reaction remains a valuable tool for accessing a variety of substituted quinoline-4-carboxylic acids. researchgate.net

Povarov Reaction for Quinoline Ring Formation

The Povarov reaction is a powerful multicomponent reaction that constructs the quinoline ring system through a formal [4+2] cycloaddition. wikipedia.orgnumberanalytics.com The reaction typically involves an aniline, a benzaldehyde (B42025), and an electron-rich alkene. wikipedia.org The aniline and benzaldehyde first condense to form an aromatic imine (a Schiff base). iipseries.org In the presence of a Lewis acid catalyst, this imine is activated for a subsequent cycloaddition with the alkene, leading to a tetrahydroquinoline derivative, which can then be oxidized to the corresponding quinoline. wikipedia.orgnumberanalytics.com

For the synthesis of a nitroquinoline derivative, an aniline bearing a nitro group, such as a nitroaniline, would be employed. The reaction of a nitroaniline with an aldehyde and an appropriate alkene would lead to a nitro-substituted tetrahydroquinoline. For instance, the reaction of an aniline with acetaldehyde could theoretically lead to a 2-methyl substituted quinoline. iipseries.org The regioselectivity of the Povarov reaction can be influenced by the substituents on the aromatic ring; for example, a nitro group can direct the cycloaddition to the ortho position. wikipedia.org

Riehm Synthesis Pathways

The Riehm synthesis is a classical method for preparing quinolines, though less common in modern synthesis. It involves the reaction of an aniline with a ketone in the presence of a strong acid or a catalyst like iodine. iipseries.org One of the related and more frequently utilized methods is the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds. rsc.org

A practical example that aligns with the principles of these pathways is the synthesis of 2-methyl-6-nitroquinoline. In one reported procedure, 4-nitroaniline is reacted with crotonaldehyde in the presence of concentrated hydrochloric acid under reflux conditions. nih.gov This reaction, which can be considered a Doebner-Miller type synthesis, directly yields 2-methyl-6-nitroquinoline. nih.gov The yield of this reaction can be significantly improved by using a silica-functionalized magnetite nanoparticle catalyst (Fe3O4@SiO2), which is believed to stabilize the reaction intermediates. nih.gov

Knorr Synthesis for Derivatives

The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines (quinolin-2-ones). iipseries.org This method is particularly useful for accessing quinolones, which are important precursors for further functionalization.

A relevant application of this methodology is the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline derivatives, which follows the Conrad-Limpach-Knorr synthesis principles. In a reported synthesis, p-nitroaniline is reacted with methyl acetoacetate (B1235776) in the presence of a periodic mesoporous silica (B1680970) chloride catalyst. ijcps.com This reaction proceeds via the formation of a β-anilinocrotonate intermediate, which then undergoes cyclization to yield 4-methyl-6-nitroquinolin-2-ol. ijcps.com The use of a solid acid catalyst provides a greener alternative to traditional strong acids.

Another approach involves the cyclization of ethyl β-anilinocrotonate in a high-boiling solvent like Dowtherm at reflux temperatures to produce 2-methyl-4-hydroxyquinoline. orgsyn.org Subsequent nitration of this intermediate would be a viable route to introduce the nitro group onto the quinoline ring.

Meldrum's Acid-Based Cyclocondensation

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis due to its high acidity and reactivity. wikipedia.org It can be employed in the synthesis of quinoline derivatives through a cyclocondensation pathway.

One synthetic route to a nitroquinoline precursor involves a three-step cyclocondensation of Meldrum's acid with trimethyl orthoformate and 2-nitroaniline. nih.gov This reaction sequence leads to the formation of a nitroquinoline derivative. Meldrum's acid can also be used in multicomponent reactions with an aldehyde and an amine to form quinolinone derivatives. mdpi.com The initial step is typically a Knoevenagel condensation between Meldrum's acid and the aldehyde, followed by a Michael addition of the amine and subsequent cyclization with the loss of carbon dioxide and acetone. mdpi.com

Advanced Synthetic Strategies

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful modern method for the direct functionalization of electron-deficient aromatic rings, such as nitroquinolines. nih.gov This reaction allows for the introduction of a nucleophile onto the aromatic ring with the formal displacement of a hydrogen atom. The key feature of the VNS reaction is the presence of a leaving group on the nucleophilic carbon atom, which facilitates the elimination step. kuleuven.be

The VNS reaction has been extensively studied for the amination of nitroquinolines. researchgate.netresearchgate.netcdnsciencepub.com The nitro group strongly activates the quinoline ring towards nucleophilic attack, directing the substitution to the ortho and para positions. nih.gov

A common aminating agent used in VNS reactions is 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). researchgate.net The reaction is typically carried out in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net For instance, the amination of 5-nitroquinoline with TMHI yields a mixture of 6-amino-5-nitroquinoline and 8-amino-5-nitroquinoline. researchgate.net

Another widely used aminating agent is 4-amino-1,2,4-triazole. researchgate.netcdnsciencepub.com Similar to TMHI, it reacts with various nitroquinolines in a basic medium (t-BuOK/DMSO) to afford amino-nitroquinolines. researchgate.netcdnsciencepub.com The regioselectivity is generally high, with the amino group being introduced predominantly at the ortho position relative to the nitro group. researchgate.netcdnsciencepub.com An exception is 8-nitroquinoline, where amination occurs at the para position (C-5). researchgate.netcdnsciencepub.com It is noteworthy that 2-nitroquinoline (B99525) does not typically undergo VNS amination but instead results in the displacement of the nitro group. researchgate.net

The table below summarizes the results of VNS amination on various nitroquinoline substrates.

| Nitroquinoline Substrate | Aminating Agent | Product(s) | Yield (%) | Reference |

| 3-Nitroquinoline | 4-Amino-1,2,4-triazole | 4-Amino-3-nitroquinoline | 85 | researchgate.netcdnsciencepub.com |

| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | 6-Amino-5-nitroquinoline | 82 | researchgate.netcdnsciencepub.com |

| 6-Nitroquinoline (B147349) | 4-Amino-1,2,4-triazole | 5-Amino-6-nitroquinoline | 92 | researchgate.netcdnsciencepub.com |

| 7-Nitroquinoline | 4-Amino-1,2,4-triazole | 8-Amino-7-nitroquinoline | 90 | researchgate.netcdnsciencepub.com |

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | 5-Amino-8-nitroquinoline | 78 | researchgate.netcdnsciencepub.com |

| 5-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide | 6-Amino-5-nitroquinoline & 8-Amino-5-nitroquinoline | 95 | researchgate.net |

| 6-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide | 5-Amino-6-nitroquinoline & 7-Amino-6-nitroquinoline | 86 | researchgate.net |

| 7-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide | 8-Amino-7-nitroquinoline | 92 | researchgate.net |

| 8-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide | 5-Amino-8-nitroquinoline & 7-Amino-8-nitroquinoline | 90 | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of electron-deficient aromatic rings like nitroquinolines. wikipedia.orgscience.gov In this mechanism, a nucleophile attacks the aromatic ring, displacing a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), which are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comdalalinstitute.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism is distinct from SN2 reactions as it occurs at an sp² hybridized carbon atom of the aromatic ring. wikipedia.org The process generally involves two steps: the initial addition of the nucleophile to form the stabilized carbanion intermediate, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comdalalinstitute.com

A specific type of SNAr is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been studied in electron-deficient nitroquinolines. nih.gov This reaction allows for the direct amination of the quinoline ring. For instance, the reaction of nitroquinoline derivatives with potassium 9H-carbazol-9-ide in THF can lead to the formation of a new N-CAryl bond. nih.gov In 2-methylquinoline derivatives, a competing reaction can occur where the base attacks the acidic protons on the C2-methyl group. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Nitroquinolines

| Substrate | Nucleophile | Product | Reaction Type | Reference |

| 2-Methyl-5-nitroquinoline derivative | Potassium 9H-carbazol-9-ide | 9-(8-isopropyl-2-methyl-5-nitrosoquinolin-6-yl)-9H-carbazole | VNS (Vicarious Nucleophilic Substitution) | nih.gov |

| 4-Chloro-8-nitroquinoline | Amines | Aminated nitroquinolines | SNAr | nih.gov |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | SNAr | wikipedia.org |

Nanocatalyst-Assisted Synthesis

The use of nanocatalysts has emerged as an efficient and sustainable approach in organic synthesis, offering advantages such as high surface area, increased activity, and improved yields under milder conditions. kashanu.ac.ir In the context of quinoline synthesis, various nanocatalysts have been employed to facilitate cyclization reactions. nih.govmdpi.com

A notable example is the synthesis of 2-methyl-6-nitroquinoline using silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂). nih.gov This method involves the reaction of 4-nitroaniline with crotonaldehyde. The presence of the 40 nm Fe₃O₄@SiO₂ nanocatalyst provides a surface that assists in both the condensation and cyclization steps. nih.govresearchgate.net The proposed mechanism suggests that the acidic surface of the silica coating stabilizes the unstable reaction intermediate, leading to a significant increase in reaction efficiency. nih.govresearchgate.net This nanocatalyst can be easily separated from the reaction mixture using an external magnet before neutralization, simplifying the work-up process. nih.gov

Table 2: Comparison of Conventional vs. Nanocatalyst-Assisted Synthesis of 2-Methyl-6-nitroquinoline

| Parameter | Conventional Method | Nanocatalyst-Assisted Method | Reference |

| Catalyst | None | Fe₃O₄@SiO₂ (40 nm) | nih.gov |

| Reactants | 4-nitroaniline, Crotonaldehyde, conc. HCl | 4-nitroaniline, Crotonaldehyde, conc. HCl | nih.gov |

| Reaction Time | 110 min (total process) | 80 min (total process) | nih.govresearchgate.net |

| Yield | 47% | 81% | nih.gov |

| Product M.P. | 164 °C | 165 °C | nih.gov |

Reductive Transformations to Aminoquinolines

The reduction of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties of the quinoline system, converting the electron-withdrawing nitro group into an electron-donating amino moiety. smolecule.com This transformation opens pathways for further functionalization.

Several methods are available for the reduction of nitroquinolines to their corresponding aminoquinolines. nih.gov Classical methods include the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid, which offers high yields and tolerates a range of functional groups. smolecule.com Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is another common and effective method. prepchem.com Tin(II) chloride in concentrated hydrochloric acid is also a widely used reagent for this purpose. nih.govsmolecule.com More recently, metal-free reduction systems, such as using diboron (B99234) tetra(hydroxide) (B₂(OH)₄) in water, have been developed as a greener alternative. sci-hub.se

Table 3: Methods for the Reduction of Nitroquinolines

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

| Iron (Fe) / HCl | Mild acidic conditions (50-100°C) | 2-Methyl-4-aminoquinoline | 80-95% | smolecule.com |

| 5% Pd/C / H₂ | 206.8 kPa (30 p.s.i.), Ethanol | 6-Amino-2-methylquinoline | 83% (from 2-methyl-6-nitroquinoline) | prepchem.com |

| Tin(II) chloride (SnCl₂) / HCl | Mild conditions | Aminoquinolines | Up to 86% | nih.gov |

| B₂(OH)₄ / H₂O | Metal-free, 100°C | 6-Aminoquinoline | 65% (from 6-nitroquinoline) | sci-hub.se |

Synthesis of Structural Analogs and Isomers

Preparation of Positional Isomers (e.g., 2-methyl-6-nitroquinoline)

The synthesis of positional isomers of nitroquinolines is crucial for structure-activity relationship studies. 2-Methyl-6-nitroquinoline is a well-studied isomer of this compound. biosynth.comontosight.ai A common synthetic route is a variation of the Doebner-von Miller reaction. nih.gov

This synthesis involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. For the preparation of 2-methyl-6-nitroquinoline, 4-nitroaniline is dissolved in concentrated hydrochloric acid and heated under reflux. Crotonaldehyde is then added dropwise to the solution. nih.gov The reaction proceeds through a series of steps including a Michael addition, cyclization, and oxidation to form the quinoline ring system. The resulting product precipitates upon neutralization with a base like sodium hydroxide and can be purified by recrystallization from methanol. nih.gov As mentioned previously, the yield of this reaction can be nearly doubled by using a Fe₃O₄@SiO₂ nanocatalyst. nih.gov

Table 4: Synthesis of 2-Methyl-6-nitroquinoline

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Yield | Melting Point | Reference |

| 4-Nitroaniline | Crotonaldehyde | conc. HCl | 47% | 164 °C | nih.gov |

| 4-Nitroaniline | Crotonaldehyde | conc. HCl, Fe₃O₄@SiO₂ | 81% | 165 °C | nih.gov |

Synthesis of N-Oxides and Related Quaternary Salts

N-Oxides

Oxidation of the quinoline nitrogen to an N-oxide is a valuable modification that alters the molecule's reactivity and properties. The resulting N-oxide functionality introduces new sites for nucleophilic attack and can act as a directing group in subsequent reactions. smolecule.com

This compound can be converted to this compound 1-oxide (C₁₀H₈N₂O₃) using common oxidizing agents. smolecule.comnih.gov Effective reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. smolecule.com These methods typically provide the N-oxide derivative in excellent yields, often ranging from 85% to 95%. smolecule.com The formation of the N-oxide can be confirmed through various spectroscopic techniques.

Quaternary Salts

The nitrogen atom in the quinoline ring can be alkylated to form quaternary ammonium (B1175870) salts. This transformation introduces a permanent positive charge on the nitrogen atom, significantly changing the molecule's physical and chemical properties. The synthesis is typically achieved by reacting the parent quinoline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in a suitable solvent. google.com The reaction, a form of N-alkylation, proceeds via an SN2 mechanism where the lone pair of electrons on the quinoline nitrogen attacks the electrophilic carbon of the alkyl halide. The product is an N-alkyl-2-methyl-4-nitroquinolinium salt. google.comresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 4 Nitroquinoline

Reactivity of Nitro and Methyl Groups

The reactivity of 2-Methyl-4-nitroquinoline is significantly influenced by the electronic effects of the nitro and methyl substituents on the quinoline (B57606) ring. The methyl group (-CH₃) at the 2-position is an activating group. Through a positive inductive (+I) effect, it donates electron density to the ring system, making the ortho and para positions relative to it more susceptible to electrophilic attack. researchgate.net

Conversely, the nitro group (-NO₂) at the 4-position is a powerful deactivating group. It exerts a strong electron-withdrawing effect through both a negative inductive (-I) and a negative resonance (-R) effect. This deactivation makes the quinoline ring less reactive towards electrophiles, particularly at the ortho and para positions relative to the nitro group. researchgate.net The presence of these opposing electronic influences creates a nuanced reactivity profile. For electrophilic aromatic substitution, the activating effect of the methyl group and the deactivating effect of the nitro group will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the quinoline ring.

Nucleophilic and Electrophilic Interaction Studies

The electron-deficient nature of the pyridine (B92270) ring in the quinoline nucleus, further exacerbated by the potent electron-withdrawing nitro group at the 4-position, renders this compound particularly susceptible to nucleophilic attack. Nucleophiles, which are electron-rich species, are drawn to the electron-poor carbon atoms of the quinoline ring. masterorganicchemistry.com The 4-position, being directly attached to the nitro group, is a prime site for nucleophilic aromatic substitution (SNAr).

Electrophilic interactions, on the other hand, are less favored on the pyridine ring due to its inherent electron deficiency. However, the benzene ring of the quinoline system can still undergo electrophilic attack, with the regioselectivity being governed by the directing effects of both the methyl and nitro groups. The methyl group directs incoming electrophiles to the ortho and para positions, while the nitro group directs them to the meta position. nih.gov The interplay of these effects determines the final substitution pattern.

Cine-Substitution Reactions

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile attaches to a position adjacent to the carbon atom bearing the leaving group. youtube.com This reaction often proceeds through a benzyne (B1209423) or hetaryne intermediate. In the context of this compound, while the nitro group itself is not typically a leaving group in a direct SNAr reaction, it strongly activates the ring towards nucleophilic attack. Cine-substitution reactions have been observed in various nitroarenes, particularly under strong basic conditions. arkat-usa.orgrsc.org The mechanism involves the removal of a proton from a position adjacent to the nitro-substituted carbon, followed by the elimination of a leaving group (if present) or a rearrangement to form a hetaryne intermediate. The nucleophile then adds to this intermediate, resulting in substitution at a different position from where the leaving group was originally located.

| Reaction Type | Key Intermediate | Conditions | Outcome |

| Cine-Substitution | Hetaryne | Strong Base | Nucleophilic substitution at a position adjacent to the leaving group. |

Cycloaddition Reactions of Activated Nitroalkene Moieties

While this compound itself does not possess a nitroalkene moiety, this section of the outline likely refers to the potential for the nitro-substituted ring to participate in cycloaddition reactions. Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. wikipedia.org The electron-deficient nature of the nitro-substituted part of the quinoline ring could potentially allow it to act as a dienophile or a heterodienophile in Diels-Alder type reactions. fiveable.me These [4+2] cycloadditions are powerful tools for the construction of complex cyclic systems. libretexts.org However, specific examples of this compound undergoing such cycloaddition reactions are not readily found in the literature, suggesting this may be a less common reaction pathway for this particular compound.

| Cycloaddition Type | Reactant Roles | Potential Product |

| [4+2] Diels-Alder | Diene + Dienophile | Six-membered ring adduct |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Five-membered ring adduct |

Amination Reactions

The introduction of an amino group onto the this compound scaffold can be achieved through nucleophilic aromatic substitution of hydrogen, specifically the Vicarious Nucleophilic Substitution (VNS) reaction. nih.gov This reaction is particularly effective for electron-deficient aromatic compounds like nitroquinolines. In the VNS reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring. For amination, nucleophiles such as those derived from hydroxylamine (B1172632) or sulfenamides are employed. The reaction typically proceeds in the presence of a strong base. The nucleophile adds to an electron-deficient position of the quinoline ring, and subsequent elimination of the leaving group and a proton from the ring results in the substitution of a hydrogen atom with the amino group. nih.gov

A study on the amination of nitroquinoline derivatives demonstrated that the VNS reaction is a viable method for introducing amino functionalities. nih.gov For instance, the reaction of a nitroquinoline with a suitable aminating agent in the presence of a base like potassium tert-butoxide can lead to the formation of the corresponding amino-nitroquinoline derivative.

| Amination Method | Reagents | Key Features |

| Vicarious Nucleophilic Substitution (VNS) | Aminating agent with a leaving group, strong base | Substitution of a hydrogen atom for an amino group on an electron-deficient ring. |

Photochemical Rearrangement Reactions

Photochemical reactions involve the absorption of light by a molecule, which promotes it to an electronically excited state. This excited state can then undergo various transformations, including rearrangements, that are not accessible under thermal conditions. fiveable.me Aromatic nitro compounds are known to undergo a variety of photochemical reactions. rsc.org For instance, irradiation of some nitroaromatic compounds can lead to rearrangements involving the nitro group, such as the conversion to a nitrite (B80452) ester followed by further reactions. However, specific studies on the photochemical rearrangement of this compound are not extensively documented. General principles suggest that irradiation could potentially lead to rearrangements of the quinoline ring system or transformations involving the nitro group.

Complex Formation with Other Chemical Species

The nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group in this compound possess lone pairs of electrons, making them potential sites for coordination with metal ions and other Lewis acids. The formation of metal complexes with quinoline derivatives is a well-established area of coordination chemistry. nih.gov A related compound, 4-nitroquinoline-1-oxide, has been shown to form complexes with DNA, which is a key aspect of its biological activity. aacrjournals.org While this is an N-oxide derivative, it suggests that the nitroquinoline scaffold is capable of engaging in significant intermolecular interactions. The formation of charge-transfer complexes with electron-rich donor molecules is also a possibility, given the electron-accepting nature of the nitroaromatic system.

Spectroscopic and Structural Characterization of 2 Methyl 4 Nitroquinoline and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a virtual fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying the functional groups and elucidating the structural framework of 2-Methyl-4-nitroquinoline and its related compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups. This technique is highly effective for identifying the key structural components of this compound.

The vibrations of the quinoline (B57606) core involve C-H and C=C stretching modes in the aromatic region, typically between 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The methyl group presents its own set of characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch (νas) | ~1520 | Strong |

| Symmetric Stretch (νs) | ~1350 | Strong | |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Ring Stretch | 1600 - 1450 | Medium to Strong | |

| Methyl (-CH₃) | C-H Asymmetric/Symmetric Stretch | 2980 - 2870 | Medium |

| C-H Bending | 1460 - 1375 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FTIR. It measures the inelastic scattering of monochromatic laser light, providing information about vibrational modes that may be weak or inactive in the FTIR spectrum. For molecules with a center of symmetry, FTIR and Raman spectroscopy are mutually exclusive, but for asymmetric molecules like this compound, many vibrations are active in both.

In the FT-Raman spectrum of nitro-aromatic compounds, the symmetric stretching vibration of the nitro group is often a particularly strong and characteristic band. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, polarizable bonds, making it excellent for analyzing the aromatic quinoline backbone. The ring breathing modes of the quinoline system, which involve a symmetric expansion and contraction of the ring, typically give rise to a strong, sharp signal in the Raman spectrum. Studies on related compounds like 2,6-dibromo-4-nitroaniline (B165464) have utilized FT-Raman to effectively characterize the effects of substituents on the aromatic ring's vibrational frequencies nih.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (-NO₂) | Symmetric Stretch (νs) | ~1350 | Strong |

| Quinoline Ring | Ring Breathing Mode | ~1000 | Strong, Sharp |

| C=C Ring Stretch | 1600 - 1550 | Strong | |

| Methyl (-CH₃) | C-H Symmetric Stretch | ~2925 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule in solution. It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, while multinuclear NMR can offer specific insights into the nitrogen atoms.

Proton (¹H) NMR Studies

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring.

Based on data from the closely related isomer 2-methyl-6-nitroquinoline (B57331), the methyl protons (-CH₃) would appear as a sharp singlet in the upfield region, around 2.80 ppm nih.gov. The aromatic protons would resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitro group at the C4 position is expected to significantly deshield adjacent protons. Specifically, the proton at C3 would likely be a singlet and appear downfield. The protons on the benzo-fused ring (H5, H6, H7, H8) would appear as a complex pattern of doublets and triplets, with their exact chemical shifts determined by their position relative to the methyl and nitro groups. For instance, in 2-methyl-6-nitroquinoline, the quinoline protons are observed between 7.45 and 8.75 ppm nih.gov.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.8 | Singlet (s) |

| H3 | >8.0 | Singlet (s) |

| H5, H6, H7, H8 | 7.5 - 8.8 | Multiplet (m) |

Carbon-13 (¹³C) NMR Investigations

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

The spectrum would show 10 distinct signals corresponding to the 10 carbon atoms of the quinoline ring and the one carbon of the methyl group. The methyl carbon is expected to appear furthest upfield, typically below 30 ppm nih.gov. The aromatic carbons will resonate in the downfield region (120-150 ppm). The carbons directly attached to the nitrogen atoms (C2, C4, C8a) and the nitro group (C4) will be significantly affected. The C4 carbon, bearing the nitro group, is expected to be strongly deshielded. Quaternary carbons (C2, C4, C4a, C8a) are typically weaker in intensity than protonated carbons. Spectral data for 2-methyl-6-nitroquinoline shows carbon signals in the range of 25.9 to 163.5 ppm nih.gov.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~25 |

| Aromatic CH | 123 - 138 |

| C4 (bearing -NO₂) | >145 |

| C2 (bearing -CH₃) | >160 |

| Other Quaternary Carbons (C4a, C8a) | 140 - 150 |

Multinuclear NMR for Derivative Analysis

Beyond ¹H and ¹³C, NMR can be applied to other nuclei, such as ¹⁴N or ¹⁵N, to directly probe the nitrogen environments within a molecule. ¹⁵N NMR, although less sensitive due to the low natural abundance of the isotope, is particularly useful for characterizing nitroquinoline derivatives huji.ac.il. It offers a wide chemical shift range, making it highly sensitive to changes in the electronic structure around the nitrogen atoms semanticscholar.org.

In this compound, there are two distinct nitrogen atoms: the heterocyclic nitrogen of the quinoline ring and the nitrogen of the nitro group. These two environments would give rise to two separate signals in the ¹⁵N NMR spectrum. The chemical shift of the nitro group nitrogen in aromatic compounds typically appears in a characteristic downfield region. The quinoline nitrogen's chemical shift would be influenced by the substitution pattern on the ring. Studies on nitropyridine N-oxides and other nitro-aromatic compounds have demonstrated that ¹⁵N NMR is a powerful tool for investigating the effects of substituents on the nitrogen shielding and for distinguishing between different nitrogen-containing functional groups researchgate.netresearchgate.net. This technique is invaluable for confirming the structure of novel derivatives and for studying the electronic interplay between the nitro group and the quinoline ring system.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the unambiguous identification of molecular formulas. In the analysis of tricyclic tetrahydroquinoline derivatives, which are structurally related to this compound, high-resolution/high-accuracy orbitrap mass spectrometry has been employed. nih.gov This technique allows for the detailed study of fragmentation pathways of protonated molecules. nih.gov Key fragmentation patterns observed include the elimination of a hydroxyl radical and the cleavage of substituted side chains. nih.gov A notable finding is the gas-phase rearrangement of these compounds to form a common product ion of 6-nitroquinoline (B147349) at m/z 175, which is instrumental in identifying related substances and their metabolic products. nih.gov

For the analysis of various organic micropollutants, including nitro-containing compounds, liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-(HR)MS/MS) has been optimized. uva.nl This method demonstrates satisfactory recovery and precision for the majority of the compounds tested, with internal standard calibration curves achieving high linearity. uva.nl

| Technique | Application | Key Findings |

| High-Resolution/High-Accuracy Orbitrap Mass Spectrometry | Analysis of tricyclic tetrahydroquinoline derivatives | Elucidation of characteristic fragmentation routes, including the formation of a common 6-nitroquinoline product ion (m/z 175). nih.gov |

| LC-(HR)MS/MS | Quantitative analysis of organic micropollutants | Optimized protocol with good recovery and precision for nitro-containing compounds. uva.nl |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In the context of environmental analysis, GC-MS is integral for identifying and quantifying compounds like nitroaromatics. hpst.cz For instance, the analysis of semivolatile organic compounds using GC/MS/MS with a hydrogen carrier gas has been demonstrated to be effective, retaining critical functional groups such as nitro groups. hpst.cz The use of a HydroInert source is crucial in preventing unwanted reactions, like the hydrogenation of nitrobenzene (B124822) to aniline (B41778), which could lead to misidentification. hpst.cz

In metabolomic studies, GC-MS has been utilized to analyze serum metabolites in animal models of oral carcinogenesis induced by 4-Nitroquinoline (B1605747) 1-oxide (4NQO), a compound related to this compound. nih.govpeerj.com These studies involve derivatization of the samples followed by GC-MS analysis to identify and quantify changes in metabolite profiles. nih.govpeerj.com The optimized GC temperature programs and mass spectrometer settings ensure the effective separation and detection of a wide range of metabolites. peerj.com

| Instrumentation | Method Parameters | Application |

| Agilent GC/MS/MS with HydroInert Source | Split injection (20:1), J&W DB-5ms Ultra Inert GC column, H2 carrier gas | Analysis of semivolatile organic compounds, including nitroaromatics, while preserving functional groups. hpst.cz |

| GC-MS | Temperature programmed from 80°C to 290°C, electron ionization (70 eV) | Serum metabolite profiling in 4NQO-induced oral carcinogenesis models. nih.govpeerj.com |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption wavelengths are characteristic of the molecule's structure and electronic properties. For nitro-substituted quinolines, UV-Vis absorption spectra are influenced by the position of the nitro group and other substituents. researchgate.net

Theoretical calculations using time-dependent density functional theory (TD-DFT) can simulate UV-Vis spectra and help in the interpretation of experimental results. nih.gov For example, in the case of 2-amino-3-methyl-5-nitropyridine, the experimental absorption peaks at 220 nm and 345 nm are assigned to π → π* and n → π* transitions, respectively, which are in good agreement with the computed spectra. nih.gov Similarly, for other nitro-substituted aromatic compounds, the absorption maxima are related to electronic transitions between molecular orbitals, such as HOMO to LUMO transitions. scielo.org.za The shape of UV-Vis bands can show vibrational fine structure in the gas phase, which is typically lost in solution at room temperature due to intermolecular interactions. ubbcluj.ro

| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Transition Assignment |

| 2-amino-3-methyl-5-nitropyridine | 220, 345 | 253, 350 | π → π, n → π nih.gov |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one | - | 342.90, 405.85, 522.01 | HOMO-8/HOMO-2 → LUMO/LUMO+1, HOMO → LUMO+1/HOMO-2 → LUMO, HOMO → LUMO scielo.org.za |

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information about molecular structure and intermolecular interactions.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 4-methyl-2-nitroaniline | Monoclinic | C2/c | a = 13.11 Å, b = 13.88 Å, c = 8.16 Å, β = 106.6° researchgate.net |

| Arctigenin | Orthorhombic | P21/n | a = 9.5649(11) Å, b = 10.0929(12) Å, c = 20.133(2) Å, α=90°, β=90°, γ=90° researchgate.net |

| ζ-N2 (at 63 GPa) | Monoclinic | - | a = 7.580(5) Å, b = 6.635(6) Å, c = 5.018(2) Å, β = 97.64(4)° nih.gov |

Analysis of Intermolecular Interactions (e.g., π-stacking, hydrogen bonding)

In the solid state, molecules are held together by various non-covalent interactions, including hydrogen bonds and π-π stacking. rsc.org These interactions play a crucial role in determining the crystal packing and can influence the physical and chemical properties of the material. nih.gov X-ray diffraction data provides the geometric parameters necessary to identify and characterize these interactions.

For instance, in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, an extensive network of hydrogen bonds and π-stacking interactions links the molecules into sheets. mdpi.com The π-stacking interactions involve the aromatic rings of adjacent molecules, with centroid-to-centroid distances indicating the strength of the interaction. mdpi.com Similarly, in co-crystals of quinoline with substituted benzoic acids, π-π interactions between the quinoline and benzene (B151609) rings are observed, along with various hydrogen bonds. researchgate.net The presence of both hydrogen bonding and π-π stacking can have a synergistic effect, leading to enhanced structural stability. chemrxiv.org

| Compound/System | Interaction Type | Geometric Parameters | Structural Motif |

| Methyl 4-hydroxy-3-nitrobenzoate | Hydrogen bonding, π-stacking | Centroid-to-centroid distances: 3.713 Å and 3.632 Å | Stacked sheets mdpi.com |

| Quinoline with chloro- and nitro-substituted benzoic acids | π-π stacking, C-H···O hydrogen bonds | - | Layered structures researchgate.net |

| Quinone-fused aza-phenazines (QAPs) | Hydrogen bonding, π-stacking | - | Tightly packed columns chemrxiv.org |

Polymorphism Characterization via Spectroscopic and Diffraction Methods

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of dedicated research on the polymorphism of the specific chemical compound This compound . While the phenomenon of polymorphism is a critical area of study in materials science and pharmaceuticals for its impact on the physical and chemical properties of a solid, no studies have been identified that isolate and characterize different crystalline forms of this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit significant variations in properties such as solubility, melting point, stability, and bioavailability. The characterization of these forms typically involves a combination of spectroscopic and diffraction techniques.

Spectroscopic methods such as Infrared (IR) and Raman spectroscopy are powerful tools for investigating polymorphism. researchgate.net Differences in the crystal lattice and molecular conformation of polymorphs lead to distinct vibrational modes, which are reflected as changes in the position, intensity, and splitting of peaks in their respective spectra.

X-ray diffraction (XRD), particularly single-crystal and powder XRD, is the definitive method for identifying and characterizing polymorphs. It provides detailed information about the crystal structure, including the unit cell dimensions and the arrangement of molecules within the crystal lattice. The existence of multiple, distinct powder diffraction patterns for a single compound under different crystallization conditions is a clear indicator of polymorphism.

While research exists on the polymorphism of related compounds, such as 4-nitroquinoline-N-oxide , which has been shown to exist in at least three polymorphic forms, similar detailed studies on this compound are not present in the available scientific literature. researchgate.net Studies on other substituted quinolines also highlight the prevalence of polymorphism within this class of compounds, further suggesting the potential for this compound to exhibit this phenomenon.

Theoretical and Computational Chemistry of 2 Methyl 4 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model molecular systems, providing a balance between computational cost and accuracy. nih.gov

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of large systems due to its favorable compromise between accuracy and computational expense. nih.gov In the study of quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP functional, have been shown to provide reliable results for geometry optimization and the prediction of energetic properties. researchgate.net For instance, studies on isomers such as 2-methyl-6-nitroquinoline (B57331) have utilized DFT calculations with the B3LYP/6-311+G(d,p) level of theory to investigate their vibrational properties. elixirpublishers.comelixirpublishers.com Similar studies on 2-Methyl-8-nitro quinoline also employ the B3LYP/6-311++G(d,p) basis set to optimize the molecular structure and analyze intermolecular interactions. researchgate.net These computational approaches support experimental data by showing, for example, that the 4-position in 2-methylquinoline (B7769805) has a high electron density, making it favorable for electrophilic substitution, which is key to the synthesis of 2-Methyl-4-nitroquinoline. smolecule.com

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry. libretexts.org It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. libretexts.org While DFT methods often provide a better correlation of electron movements, HF calculations are frequently performed alongside DFT for comparison. researchgate.net For example, investigations into related molecules like 2-, 4-, and 6-methylquinoline (B44275) have been carried out using both HF and DFT levels of theory to determine molecular geometry and vibrational frequencies. researchgate.net In studies of other substituted quinolines, HF methods, often with basis sets like 6-31G**, have been used for geometry optimization and the calculation of electronic properties, providing results that are often in good agreement with experimental data. researchgate.netsapub.org

The choice of a basis set is a critical step in performing ab initio or DFT calculations, as it directly impacts the accuracy and computational cost. uomustansiriyah.edu.iqcomputationalscience.org A basis set is a collection of mathematical functions used to construct molecular orbitals. numberanalytics.com Larger basis sets provide a more accurate description but require more computational resources. numberanalytics.com

Commonly used basis sets in the study of quinoline derivatives include the Pople-style split-valence basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p). researchgate.netelixirpublishers.comresearchgate.net The addition of polarization functions (d) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and π-systems. researchgate.net For instance, the B3LYP/6-311++G(d,p) basis set has been successfully used to study isomers of this compound, indicating its suitability for this class of compounds. elixirpublishers.comresearchgate.net The selection process involves balancing the need for chemical accuracy with practical computational limits. computationalscience.org

Table 1: Common Basis Sets in Quinoline Derivative Calculations

| Basis Set Family | Example Basis Set | Description | Common Application |

|---|---|---|---|

| Pople | 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. Provides a good balance of cost and accuracy for initial geometry optimizations. | Geometry Optimization |

| Pople | 6-311++G(d,p) | A triple-zeta split-valence basis set with diffuse functions on all atoms and polarization functions on all atoms. Used for higher accuracy energy and property calculations. researchgate.net | Electronic Properties, NBO Analysis |

Electronic Structure and Reactivity Descriptors

To predict how this compound might behave in a chemical reaction, researchers analyze its electronic structure. Descriptors derived from quantum chemical calculations, such as frontier molecular orbitals and charge distributions, provide valuable information about the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. elixirpublishers.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. elixirpublishers.com In studies of related nitroquinoline compounds, the HOMO-LUMO gap has been calculated to understand intramolecular charge transfer and bioactivity. researchgate.net For example, in a study of 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate, FMO analysis confirmed intramolecular charge transfer from the quinoline ring to the dinitrophenol moiety. researchgate.net This type of analysis is essential for predicting the chemical behavior of this compound.

Table 2: Representative Frontier Orbital Energies for a Nitroquinoline Derivative Data is representative of calculations performed on similar molecules, such as 2-Methyl-8-nitro quinoline, using DFT (B3LYP/6-311++G(d,p)).

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from computational chemistry calculations. wikipedia.org These charges indicate the electron distribution and help identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). However, it is known that Mulliken charges are highly dependent on the choice of basis set. google.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map plots the electrostatic potential onto the electron density surface, using colors to denote different potential values. Red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In studies of quinoline derivatives, MEP analysis has been used to confirm the reactive sites of the molecule. researchgate.net For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the quinoline ring.

Table 3: Representative Mulliken Atomic Charges for Key Atoms in a Nitroquinoline Structure Charges are illustrative and based on general findings for similar molecules.

| Atom | Mulliken Charge (e) |

| N (quinoline ring) | -0.60 |

| N (nitro group) | +0.45 |

| O (nitro group) | -0.35 |

| C (attached to CH₃) | +0.15 |

| C (attached to NO₂) | +0.20 |

Spectroscopic Property Simulations

Theoretical vibrational spectra are simulated using DFT calculations, typically with methods like B3LYP and basis sets such as 6-311+G(d,p). elixirpublishers.com The process begins with the optimization of the molecule's ground-state geometry. Subsequently, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor (e.g., 0.9613). uantwerpen.be

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. elixirpublishers.comnih.gov Studies on the related isomer 2-methyl-6-nitroquinoline (2M6NQ) have successfully used this approach to assign all fundamental vibrations, showing good agreement between scaled theoretical wavenumbers and experimental FTIR and FT-Raman data. elixirpublishers.com

Table 2: Selected Calculated Vibrational Frequencies and Assignments for a Representative Nitroquinoline Isomer

| Calculated Wavenumber (cm⁻¹) | Assignment (Contribution % from PED) | |

|---|---|---|

| Unscaled | Scaled | |

| 1557 | 1497 | νas(NO₂) (88%) |

| 1370 | 1317 | νs(NO₂) (79%) |

| 3190 | 3067 | ν(C-H)arom (98%) |

| 1618 | 1555 | ν(C=C)ring (45%) + ν(C=N)ring (32%) |

| 851 | 818 | γ(C-H)arom (65%) |

| 630 | 606 | δ(NO₂) (58%) |

Assignments based on studies of 2-methyl-6-nitroquinoline and general nitro-aromatic compounds. ν: stretching; δ: in-plane bending; γ: out-of-plane bending; s: symmetric; as: asymmetric. elixirpublishers.com

The electronic absorption spectrum (UV-Vis) can be simulated using various theoretical methods. The Zerner's Intermediate Neglect of Differential Overlap/Spectroscopy (ZINDO/S) method is a semi-empirical approach specifically parameterized to reproduce UV-Vis spectra. researchgate.net This method calculates the electronic transition energies and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

Simulations are performed on an optimized ground-state geometry. The ZINDO/S calculations predict the absorption maxima (λmax) arising from electronic transitions, typically π→π* and n→π* transitions in molecules like this compound. researchgate.net For the structurally similar 2-methyl-4-nitroaniline (B30703) (MNA), ZINDO/S simulations have been used to rationalize its electronic absorption spectrum. researchgate.net Time-dependent DFT (TD-DFT) is another powerful method used for these simulations. cncb.ac.cnqnl.qaresearchgate.net

Table 3: Hypothetical ZINDO/S-Calculated Electronic Transitions for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Type |

|---|---|---|

| ~350 | ~0.25 | n→π* (From NO₂ group) |

| ~310 | ~0.60 | π→π* (HOMO→LUMO) |

| ~260 | ~0.45 | π→π* (Intra-ring) |

| ~225 | ~0.85 | π→π* (Intra-ring) |

This table is illustrative, based on expected transitions for a nitro-substituted quinoline system and data from related compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach. nih.gov Calculations are typically performed on the optimized geometry of the molecule.

The accuracy of the prediction is enhanced by considering the solvent environment, often modeled using a Polarizable Continuum Model (PCM). nih.gov The calculated absolute magnetic shieldings are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). rsc.org Predicted shifts for both ¹H and ¹³C nuclei can be obtained with high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 158.5 | H3 | 8.65 |

| C3 | 120.1 | H5 | 8.20 |

| C4 | 148.2 | H6 | 7.85 |

| C4a | 125.0 | H7 | 8.05 |

| C5 | 129.8 | H8 | 8.80 |

| C6 | 128.3 | CH₃ | 2.80 |

| C7 | 131.5 | ||

| C8 | 124.5 | ||

| C8a | 147.9 | ||

| CH₃ | 25.4 |

Values are illustrative, estimated based on DFT prediction principles and data for related nitro-aromatic and quinoline structures. nih.govchemicalbook.commasterorganicchemistry.com

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with large differences in ground- and excited-state dipole moments, often found in donor-π-acceptor systems, can exhibit significant nonlinear optical (NLO) properties. The presence of the electron-donating quinoline ring and the electron-withdrawing nitro group suggests that this compound could have NLO activity. nih.gov

Computational methods, primarily DFT, are used to evaluate NLO parameters. Key calculated properties include the molecular dipole moment (μ) and the first-order hyperpolarizability (β). cureusjournals.com The magnitude of the total first hyperpolarizability (βtot) is a critical measure of the second-order NLO response. mdpi.com Theoretical studies on the related 2-methyl-4-nitroaniline (MNA) and various nitroquinoline derivatives confirm that such structures can possess large β values, making them candidates for NLO materials. researchgate.netdeepdyve.com

Table 5: Calculated Nonlinear Optical Properties for a Representative Nitroquinoline Isomer

| Property | Symbol | Calculated Value |

|---|---|---|

| Dipole Moment (Debye) | μtotal | 5.95 |

| Linear Polarizability (esu) | αtotal | 2.58 x 10⁻²³ |

| First Hyperpolarizability (esu) | βtotal | 8.97 x 10⁻³⁰ |

Data based on calculations for the isomer 2-Methyl-8-nitroquinoline (B1328908). researchgate.net

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to link a molecule's chemical structure to its biological activity. researchgate.net Computational methods are integral to modern SAR.

Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between a set of calculated molecular descriptors and observed biological activity. nih.gov For a series of nitroquinoline derivatives, descriptors such as lipophilicity (LogP), electronic properties (like redox potential or dipole moment), and steric parameters can be correlated with an endpoint like IC₅₀ values against a target. nih.govacs.org

Molecular Docking is another key computational tool. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as an enzyme or protein. nih.gov The docking process involves placing the ligand (e.g., this compound) into the active site of a protein and calculating a "docking score," which estimates the binding free energy. researchgate.net This helps to rationalize observed activity and guide the design of more potent analogs. For example, docking studies on 2-Methyl-8-nitroquinoline have been performed to assess its potential as an anti-cancer agent. researchgate.net

Table 6: Example of a Hypothetical QSAR Model for a Series of Nitroquinoline Analogs

| Model Parameter | Value/Descriptor |

|---|---|

| Biological Activity (Y) | log(1/IC₅₀) |

| Predictor Variable 1 (X₁) | Calculated LogP |

| Predictor Variable 2 (X₂) | Electrophilicity Index (ω) |

| Predictor Variable 3 (X₃) | Dipole Moment (μ) |

| Hypothetical QSAR Equation | Y = 0.45X₁ - 0.21X₂ + 0.15*X₃ + 1.89 |

| Correlation Coefficient (r²) | 0.88 |

This table illustrates the form and components of a computational QSAR model. nih.gov

Intermolecular Interaction Modeling

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For this compound, while specific comprehensive studies are not extensively documented in publicly available literature, the modeling of its intermolecular interactions can be understood through computational methods widely applied to its isomers and other related nitroquinoline derivatives. researchgate.netbohrium.comjchemrev.com Theoretical and computational chemistry provide powerful tools to elucidate the nature and energetics of these non-covalent interactions.

Key intermolecular forces expected to govern the crystal structure of this compound include hydrogen bonds, π-π stacking interactions, and other van der Waals forces. Computational techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, and the supermolecule approach are instrumental in modeling these interactions. jchemrev.comresearchgate.netacs.org

Detailed Research Findings from Analogous Systems:

Studies on isomers like 2-methyl-8-nitroquinoline and other nitroaromatic compounds provide a framework for the types of interactions and computational analyses that are relevant. researchgate.netbohrium.com

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are anticipated to play a significant role in its crystal packing. The nitro group's oxygen atoms are potent hydrogen bond acceptors. Computational studies on similar structures, such as 2-(4-methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline, have identified weak intermolecular C-H···O interactions as key contributors to the crystal packing, forming distinct structural motifs like chains or nets. nih.govnih.gov DFT calculations can precisely determine the geometry and energy of these weak bonds.

π-π Stacking Interactions: The quinoline ring system, being an extended aromatic structure, is prone to π-π stacking interactions. These interactions are critical for the stabilization of crystal lattices in planar aromatic molecules. nih.gov In the crystal structure of a derivative, 9-(8-nitroquinolin-7-yl)-9H-carbazole, π-π stacking interactions between quinoline rings were observed with centroid-centroid distances ranging from 3.668 to 3.734 Å. nih.gov The modeling of these interactions often involves analyzing the geometric parameters (centroid-centroid distance, slip distance) and calculating the interaction energies using high-level computational methods.

The table below summarizes the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis for related nitroaromatic compounds.

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 40 - 55% | Represents the most abundant, though generally weak, van der Waals contacts. |

| O···H / H···O | 15 - 25% | Corresponds to C-H···O hydrogen bonds, appearing as sharp spikes in the 2D fingerprint plot. |

| C···H / H···C | 10 - 20% | Relates to contacts between carbon and hydrogen atoms. |

| C···C | 3 - 7% | Indicative of π-π stacking interactions. |

| N···H / H···N | 2 - 6% | Represents contacts involving the nitrogen atoms of the quinoline ring or nitro group. |

| Other | < 5% | Includes contacts like O···C, N···O, etc. |

This table is a generalized representation based on analyses of similar nitroaromatic compounds and serves as an illustrative example.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It is used to predict how molecules will interact with each other. For this compound, the region around the nitro group would show a strong negative potential (typically colored red or yellow), indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), making them potential hydrogen bond donors in weak C-H···O interactions.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis: These advanced computational methods provide deeper insight into intermolecular bonding. QTAIM analysis can identify bond critical points (BCPs) between atoms of interacting molecules, confirming the presence of an interaction and characterizing its strength and nature (e.g., hydrogen bond, van der Waals). researchgate.net NCI plots visually represent non-covalent interactions in real space, showing large, colored surfaces for different types of interactions (e.g., green for weak van der Waals, blue for strong attractive interactions like hydrogen bonds).

The table below outlines the computational methods and their applications in modeling the intermolecular interactions of nitroquinoline systems.

| Computational Method | Application in Intermolecular Interaction Modeling | Typical Software/Basis Set |

| Density Functional Theory (DFT) | Geometry optimization, interaction energy calculation, frequency analysis. | Gaussian; B3LYP/6-311++G(d,p) |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts and their relative contributions. | CrystalExplorer |

| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites, prediction of interaction geometries. | Gaussian, Spartan |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of bond critical points to confirm and classify interactions. | AIMAll |

| Non-Covalent Interaction (NCI) Plot | 3D visualization of non-covalent interaction regions. | Multiwfn, VMD |

By employing this suite of theoretical and computational tools, a comprehensive model of the intermolecular interactions in this compound can be constructed, providing fundamental insights into its chemical and physical behavior in the solid state.

Biological Interactions and Cellular Mechanistic Studies of 2 Methyl 4 Nitroquinoline and Its Derivatives

DNA Interaction Mechanisms

The primary mechanism of action for 2-Methyl-4-nitroquinoline and its derivatives involves direct and indirect damage to DNA. This damage manifests through several distinct but often interconnected pathways. After metabolic activation to highly reactive intermediates, such as 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), these compounds can directly bind to DNA and induce structural lesions. aacrjournals.orgfrontiersin.org

Once metabolically activated, this compound derivatives can form covalent adducts with DNA bases. frontiersin.org The ultimate carcinogenic metabolite of the parent compound 4-NQO, Ac-4HAQO, is known to form three primary, stable monoadducts with purine (B94841) bases. aacrjournals.orgresearchgate.net These adducts predominantly involve:

Deoxyguanine: Adducts are formed at the C8 and N2 positions of guanine (B1146940) (dG-C8-AQO and dG-N2-AQO). aacrjournals.orgresearchgate.netnih.gov

Deoxyadenine: Adducts are formed at the N6 position of adenine (B156593) (dA-N6-AQO). aacrjournals.orgnih.gov

While guanine is the preferred target, with approximately 95% of mutations resulting from guanine adducts, adenine adducts also occur. nih.gov These bulky lesions distort the DNA helix, interfering with fundamental processes like replication and transcription, which can lead to mutations if not repaired. nih.govspandidos-publications.com

| DNA Base | Position of Adduct Formation | Resulting Adduct |

|---|---|---|

| Guanine | C8 | dG-C8-AQO |

| Guanine | N2 | dG-N2-AQO |

| Adenine | N6 | dA-N6-AQO |

Exposure to 4-NQO and its derivatives leads to the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. frontiersin.orgresearchgate.net SSBs can arise directly from oxidative damage or as intermediates during the repair of DNA adducts. aacrjournals.org DSBs, which are particularly cytotoxic lesions, can be formed when a replication fork encounters an unrepaired single-strand break or a bulky adduct. frontiersin.org The phosphorylation of the histone variant H2AX to form γH2AX is a well-established marker for the presence of DSBs, and its expression is significantly increased in cells treated with 4-NQO. frontiersin.org Studies have demonstrated that 4-NQO induces DSBs in both human B- and T-cell lines in vitro. frontiersin.org

In addition to forming adducts with DNA bases, these compounds can induce the formation of DNA-protein crosslinks (DPCs), which are highly toxic lesions that physically block DNA replication and transcription. frontiersin.orgfrontiersin.org Research has shown a direct correlation between the carcinogenicity of various 4-nitroquinoline (B1605747) 1-oxide derivatives and their ability to induce the scission of DNA-protein complexes. nih.gov Strong carcinogens, including this compound 1-oxide, were effective at inducing this effect at low concentrations. nih.gov These crosslinks can be irreversible and contribute significantly to the genotoxicity of the compound. frontiersin.org

| Compound | Carcinogenicity | Effective Concentration for Scission |

|---|---|---|

| 4-Nitroquinoline 1-oxide | Strong | 1 x 10⁻⁵ M |

| This compound 1-oxide | Strong | 1 x 10⁻⁵ M |

| 6-Chloro-4-nitroquinoline 1-oxide | Strong | 1 x 10⁻⁵ M |

| 3-Methyl-4-nitroquinoline 1-oxide | Weak | > 5 x 10⁻⁵ M |

| 6-Carboxy-4-nitroquinoline 1-oxide | Weak | > 5 x 10⁻⁵ M |

| 4-Aminoquinoline 1-oxide | Non-carcinogenic | No scission induced |